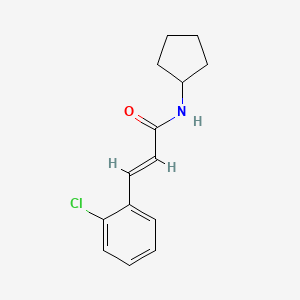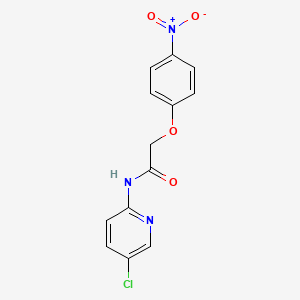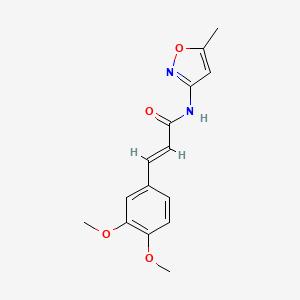
3-(2-chlorophenyl)-N-cyclopentylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been studied for its potential use in various scientific research applications. CPAA belongs to the class of acrylamide derivatives and is a white crystalline solid with a molecular formula of C16H18ClNO.
作用机制
CPAA acts as a CB1 receptor agonist, meaning that it binds to and activates CB1 receptors in the brain and other parts of the body. This activation leads to a variety of physiological effects, including analgesia, appetite stimulation, and mood elevation. CPAA has also been shown to have anticonvulsant and neuroprotective properties, making it a potentially useful compound for the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPAA has been shown to have a variety of biochemical and physiological effects, including the activation of CB1 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. CPAA has also been shown to have analgesic properties, meaning that it can reduce pain perception. In addition, CPAA has been shown to increase appetite and improve mood in animal models.
实验室实验的优点和局限性
One advantage of using CPAA in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. CPAA is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using CPAA is its potential for off-target effects, as it may bind to other receptors in addition to CB1. Additionally, the use of CPAA in lab experiments requires a high level of expertise in organic chemistry and may not be accessible to all researchers.
未来方向
There are several future directions for research on CPAA. One area of interest is the potential use of CPAA in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPAA for therapeutic use. Finally, the development of more selective CB1 receptor agonists may help to minimize the potential for off-target effects and improve the safety and efficacy of CPAA and other CB1 receptor agonists.
合成方法
CPAA can be synthesized through a multi-step process that involves the reaction between 2-chlorobenzonitrile and cyclopentylmagnesium bromide, followed by acylation with acryloyl chloride. The resulting product is then purified through recrystallization to obtain CPAA in its pure form. The synthesis of CPAA requires a high level of expertise in organic chemistry and is typically carried out in a laboratory setting.
科学研究应用
CPAA has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. CPAA has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood modulation. CPAA has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-8-4-1-5-11(13)9-10-14(17)16-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCPNKAOGPKAB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)



![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)


![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)